6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-8(2)14-13-11(16(20)21)7-12(18-15(13)22-19-14)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYYXWCFTKJISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and subsequent functional group modifications. The reaction conditions typically require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity.
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound is compared to structurally related analogues based on substitutions at positions 3 and 6 of the oxazolo[5,4-b]pyridine scaffold. Key variations include:
Key Observations
Substituent Effects on Molecular Weight and Polarity: The 4-chlorophenyl group in the target compound increases molecular weight (~316 g/mol) compared to furan-2-yl (~272 g/mol) or methyl derivatives (~284 g/mol). Isopropyl at position 3 introduces steric bulk, which may hinder enzymatic degradation or influence binding affinity compared to smaller groups like methyl .
Electronic Effects :
- Electron-withdrawing groups (e.g., 4-chlorophenyl ) stabilize the aromatic system through resonance withdrawal, whereas electron-donating groups (e.g., 4-methoxyphenyl ) increase electron density, altering reactivity and interaction with biological targets .
Bioactivity Trends: While direct bioactivity data for the target compound are unavailable, analogues with chlorophenyl or thienyl groups have shown antimicrobial and anti-inflammatory properties in related heterocyclic systems . The 4-chlorophenyl moiety is a common pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .
Biological Activity
6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C16H14ClN2O3
- Molar Mass : 302.74 g/mol
- CAS Number : 881443-07-8
- Structure : It features a chlorophenyl group, an isopropyl group, and an oxazolo-pyridine moiety which contribute to its unique biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell death.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In a study involving human gastric cancer cell lines (SGC7901), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to controls. Flow cytometry analysis revealed increased apoptosis rates in treated cells.
Enzyme Inhibition
This compound has shown promising results as an enzyme inhibitor:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| MAO-B | Competitive | 0.212 |
| AChE | Mixed-type | 0.264 |
These findings suggest its potential use in treating neurodegenerative diseases by modulating neurotransmitter levels.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Binding to Enzymes : It modulates enzyme activity by binding to active sites, altering their function.
- Cellular Pathways : The compound influences signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as imidazo[1,2-a]pyridines and benzoxazoles, this compound displays enhanced biological activity due to its unique structural features that facilitate better interaction with biological targets.
| Compound Class | Notable Activity |
|---|---|
| Imidazo[1,2-a]pyridines | Moderate anticancer activity |
| Benzoxazoles | Limited antimicrobial effects |
| 6-(4-Chlorophenyl)-... | Strong antimicrobial and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
